molecular formula C14H16N2O2S B11362904 2-(3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11362904
M. Wt: 276.36 g/mol
InChI Key: QKUGJSFNGBHIJL-UHFFFAOYSA-N
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Description

N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE typically involves the formation of the thiazole ring followed by the attachment of the phenoxyacetamide group. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The phenoxyacetamide group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenoxyacetamide moieties.

Scientific Research Applications

N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit various biological activities.

    Phenoxyacetamide Derivatives: Compounds like phenoxyacetic acid derivatives are known for their herbicidal and plant growth-regulating properties.

Uniqueness

N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to the specific combination of the thiazole and phenoxyacetamide moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C14H16N2O2S/c1-10-4-3-5-13(6-10)18-8-14(17)15-7-12-9-19-11(2)16-12/h3-6,9H,7-8H2,1-2H3,(H,15,17)

InChI Key

QKUGJSFNGBHIJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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